(6Z)-5-imino-6-[[2-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound (6Z)-5-imino-6-[[2-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-imino-6-[[2-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde under acidic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed by cyclization of the thiadiazole intermediate with a suitable diketone or ketoester.
Substitution Reactions:
Final Cyclization and Isomerization: The final step involves cyclization and isomerization to obtain the desired (6Z) configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methoxyphenoxy groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl and methoxyphenoxy groups.
Cyclization: The compound can undergo further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, amines.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation Products: Quinones, phenols.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor due to its structural features.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine
Drug Development: The compound is a potential lead compound for the development of new pharmaceuticals, particularly for its enzyme inhibitory properties.
Diagnostics: It can be used in diagnostic assays for detecting specific biomolecules.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (6Z)-5-imino-6-[[2-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(6Z)-5-imino-6-[[2-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: This compound is unique due to its specific substituents and configuration.
Thiadiazolo[3,2-a]pyrimidines: Other compounds in this class share the core thiadiazole-pyrimidine structure but differ in their substituents.
Phenyl-substituted Thiadiazoles: These compounds have similar structural features but lack the pyrimidine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and the (6Z) configuration, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(6Z)-5-imino-6-[[2-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O4S/c1-33-22-13-7-8-14-23(22)35-16-15-34-21-12-6-5-11-19(21)17-20-24(28)31-27(29-25(20)32)36-26(30-31)18-9-3-2-4-10-18/h2-14,17,28H,15-16H2,1H3/b20-17-,28-24? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYZWSPCVOMSPJ-AKUVTXCPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOC2=CC=CC=C2C=C3C(=N)N4C(=NC3=O)SC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OCCOC2=CC=CC=C2/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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